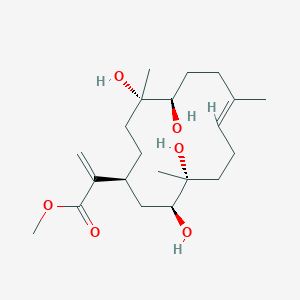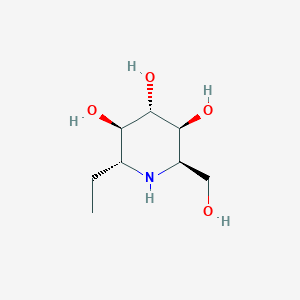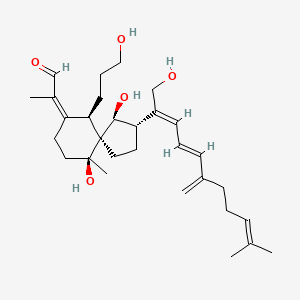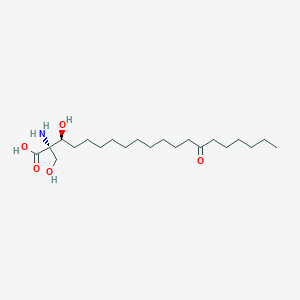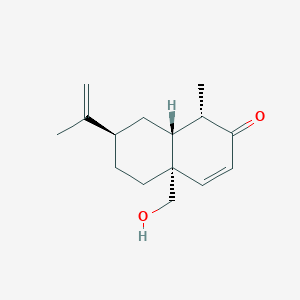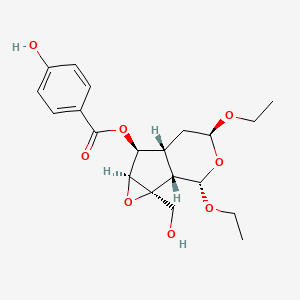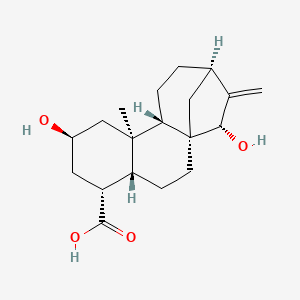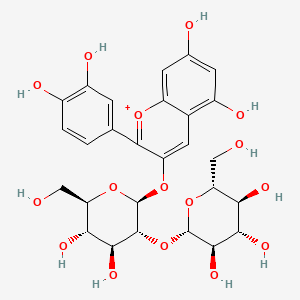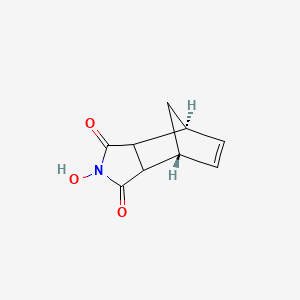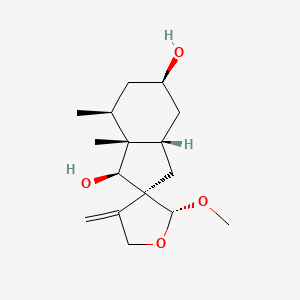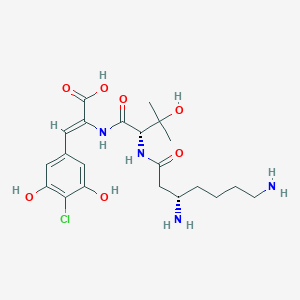
Resormycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resormycin is a natural product found in Streptomyces platensis with data available.
Scientific Research Applications
Herbicidal and Antifungal Properties
Resormycin, discovered as a product of Streptomyces platensis, exhibits significant herbicidal and antifungal properties. Igarashi et al. (1997) demonstrated that Resormycin effectively inhibits the growth of both monocotyledonous and dicotyledonous weeds, and shows antimicrobial activity against phytopathogenic fungi (Igarashi et al., 1997).
Chemical Structure and Synthesis
The chemical structure of Resormycin has been detailed by Igarashi et al. (1997), identifying it as a complex compound with a specific amino acid sequence and a phenylpropenoic acid component. This structure is essential for its bioactive properties (Igarashi et al., 1997). Additionally, a synthetic approach for Resormycin, focusing on its application in herbicidal and antifungal activities, was developed by Kaduskar et al. (2017), highlighting its potential for varied biological evaluation (Kaduskar et al., 2017).
Biological and Biochemical Activities
The biological and biochemical activities of Resormycin were studied by Igarashi et al. (2001), using unicellular green algae as a test organism. They found that Resormycin inhibits growth more strongly in dark conditions and affects the incorporation of specific biomolecules into cells (Igarashi et al., 2001).
properties
Product Name |
Resormycin |
|---|---|
Molecular Formula |
C21H31ClN4O7 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(Z)-3-(4-chloro-3,5-dihydroxyphenyl)-2-[[(2S)-2-[[(3S)-3,7-diaminoheptanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C21H31ClN4O7/c1-21(2,33)18(26-16(29)10-12(24)5-3-4-6-23)19(30)25-13(20(31)32)7-11-8-14(27)17(22)15(28)9-11/h7-9,12,18,27-28,33H,3-6,10,23-24H2,1-2H3,(H,25,30)(H,26,29)(H,31,32)/b13-7-/t12-,18+/m0/s1 |
InChI Key |
LGIARSLOMQCKGX-SMOPJJOVSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)N/C(=C\C1=CC(=C(C(=C1)O)Cl)O)/C(=O)O)NC(=O)C[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)(C(C(=O)NC(=CC1=CC(=C(C(=C1)O)Cl)O)C(=O)O)NC(=O)CC(CCCCN)N)O |
synonyms |
2-N-(2N-(3,6-diaminoheptanoyl)-3-hydroxyvalyl)amino-3-(4-chloro-3,5-dihydroxy)phenylpropenoic acid resormycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1250861.png)
![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)
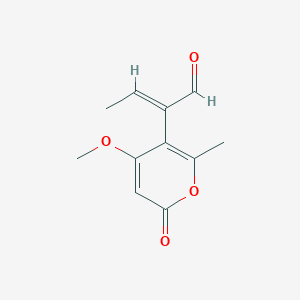
![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)
